molecular formula C10H12BrNO3 B2495007 2-bromo-N-(2,4-dimethoxyphenyl)acetamide CAS No. 349120-93-0

2-bromo-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2495007
CAS No.: 349120-93-0
M. Wt: 274.114
InChI Key: QHEGXQQLPNQOBF-UHFFFAOYSA-N
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Description

2-bromo-N-(2,4-dimethoxyphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO3 It is a brominated derivative of acetamide, featuring a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide typically involves the bromination of N-(2,4-dimethoxyphenyl)acetamide. One common method includes the reaction of N-(2,4-dimethoxyphenyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom or reduction of the acetamide group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can lead to different functionalized derivatives.

Scientific Research Applications

2-bromo-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-methoxyphenyl)acetamide
  • 2-bromo-N-(2,5-dimethoxyphenyl)acetamide
  • 2-bromo-N-(2,4-dimethylphenyl)acetamide

Uniqueness

2-bromo-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of both bromine and two methoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-14-7-3-4-8(9(5-7)15-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEGXQQLPNQOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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